5beta-Pregnane-11beta,21-diol-3,20-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Pregnane-11beta,21-diol-3,20-dione typically involves the hydrogenation of corticosterone . The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 11-keto and 21-keto compounds.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with modified hydroxyl groups.
Scientific Research Applications
Chemistry: 5beta-Pregnane-11beta,21-diol-3,20-dione is used as a precursor in the synthesis of various steroidal compounds .
Biology: In biological research, it is used to study the metabolism and function of glucocorticoids .
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the modulation of inflammatory responses .
Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive steroids .
Mechanism of Action
5beta-Pregnane-11beta,21-diol-3,20-dione exerts its effects by interacting with glucocorticoid receptors in target cells . Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses . The compound also influences various metabolic pathways, including glucose metabolism and protein synthesis .
Comparison with Similar Compounds
- 5beta-Pregnane-3alpha,21-diol-11,20-dione
- 5alpha-Pregnane-11beta,21-diol-3,20-dione
- 11-Dehydrotetrahydrocorticosterone
Uniqueness: 5beta-Pregnane-11beta,21-diol-3,20-dione is unique due to its specific hydroxylation pattern at the 11beta and 21 positions, which imparts distinct biological activities compared to other similar compounds .
Properties
CAS No. |
566-01-8 |
---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14+,15+,16-,17+,19-,20+,21+/m1/s1 |
InChI Key |
CTTOFMJLOGMZRN-BBWLNIHDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |
SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Synonyms |
11β,21-Dihydroxy-5β-pregnane-3,20-dione; (5R,8S,9S,10S,11S,13S,14S,17S)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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